Cas no 2034499-97-1 (6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine)

6-{[1-(1H-Indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine is a heterocyclic compound featuring a pyrazine core linked to an indole moiety via a pyrrolidinyloxy spacer. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or receptor modulators due to its rigid aromatic systems and hydrogen-bonding capabilities. The dimethylamino group enhances solubility and may influence binding affinity. Its synthetic versatility allows for further derivatization, making it valuable for structure-activity relationship studies. The compound's balanced lipophilicity and steric profile could optimize pharmacokinetic properties in drug discovery applications. Careful handling is advised due to the reactive functional groups present.
6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine structure
2034499-97-1 structure
Product Name:6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
CAS No:2034499-97-1
MF:C19H21N5O2
MW:351.4023
CID:5351767
Update Time:2025-09-12

6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine Chemical and Physical Properties

Names and Identifiers

    • [3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(1H-indol-5-yl)methanone
    • (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone
    • 6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
    • Inchi: 1S/C19H21N5O2/c1-23(2)17-10-20-11-18(22-17)26-15-6-8-24(12-15)19(25)14-3-4-16-13(9-14)5-7-21-16/h3-5,7,9-11,15,21H,6,8,12H2,1-2H3
    • InChI Key: KETFRXUACLRUTJ-UHFFFAOYSA-N
    • SMILES: O(C1C([H])=NC([H])=C(N(C([H])([H])[H])C([H])([H])[H])N=1)C1([H])C([H])([H])N(C(C2C([H])=C([H])C3=C(C([H])=C([H])N3[H])C=2[H])=O)C([H])([H])C1([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 502
  • XLogP3: 2
  • Topological Polar Surface Area: 74.4

6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine Pricemore >>

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Additional information on 6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine

6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine: A Comprehensive Overview

The compound with CAS No. 2034499-97-1, known as 6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine, has recently garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This molecule combines a pyrazine core with an indole moiety, making it a promising candidate for drug development. The integration of these functional groups allows for diverse interactions within biological systems, which has been extensively explored in recent studies.

Recent research has highlighted the importance of the indole group in this compound, particularly its role in modulating pharmacokinetic properties. The indole moiety is known for its ability to enhance drug absorption and bioavailability, which are critical factors in drug design. Additionally, the pyrrolidine ring attached to the indole group contributes to the molecule's stability and solubility, further enhancing its suitability for therapeutic applications. These findings underscore the compound's potential as a lead molecule in the development of novel pharmaceutical agents.

The pyrazine ring in 6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine plays a pivotal role in determining its biological activity. Pyrazine derivatives are well-documented for their ability to interact with various biological targets, including enzymes and receptors. Recent studies have demonstrated that this compound exhibits potent inhibitory activity against certain kinases, making it a valuable tool in the fight against diseases such as cancer and inflammatory disorders. The dimethylamino group attached to the pyrazine ring further enhances its pharmacological profile by improving its lipophilicity and receptor binding affinity.

One of the most intriguing aspects of this compound is its ability to undergo conformational changes under physiological conditions. This property allows it to adapt to different binding sites within target proteins, thereby increasing its efficacy. Advanced computational methods, such as molecular docking and dynamics simulations, have been employed to elucidate these conformational changes and their implications for drug design. These studies have provided valuable insights into the compound's mechanism of action and have guided further optimization efforts.

In terms of synthesis, 6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine can be prepared through a multi-step process involving coupling reactions and cyclization. The synthesis begins with the preparation of the indole derivative, followed by its coupling with a pyrrolidine intermediate. The final step involves the introduction of the dimethylamino group onto the pyrazine ring. This synthetic pathway has been optimized to ensure high yields and purity, making it suitable for large-scale production.

The biological evaluation of this compound has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit key enzymes involved in disease progression, while in vivo studies have shown significant efficacy in animal models of chronic inflammation and cancer. These findings have paved the way for further investigation into its therapeutic potential, particularly in the context of personalized medicine.

Despite its many advantages, 6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-am

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